5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
CAS No.: 2803445-69-2
Cat. No.: VC12012528
Molecular Formula: C13H8BrFN2O4
Molecular Weight: 355.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2803445-69-2 |
|---|---|
| Molecular Formula | C13H8BrFN2O4 |
| Molecular Weight | 355.12 g/mol |
| IUPAC Name | 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C13H8BrFN2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |
| Standard InChI Key | YIDMXKLYNAEIDJ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)Br)F |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)Br)F |
Introduction
The compound 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that belongs to the class of isoindoline derivatives. It is structurally related to thalidomide analogues and is known for its potential biological activities, particularly as an activator of E3 ligase, which plays a crucial role in protein ubiquitination and degradation.
Biological Activity
This compound is noted as a thalidomide analogue and functions as an activator of E3 ligase. E3 ligases are enzymes involved in the ubiquitination pathway, which tags proteins for degradation by the proteasome. This activity suggests potential applications in therapeutic areas where protein degradation pathways are targeted, such as in oncology.
Synthesis and Availability
The synthesis of such compounds typically involves complex organic chemistry techniques, including the formation of the isoindoline ring and the incorporation of the piperidinyl and halogenated groups. The compound is available from specialized chemical suppliers, often for research and development purposes.
Related Compounds
Several related compounds have been identified, including 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione and 3-(5-bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. These compounds share similar structural features and potential biological activities.
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|
| 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | Not Available | C13H8BrFN2O4 (approx.) | 355 (approx.) | E3 ligase activator |
| 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 26166-92-7 | C13H9BrN2O4 | 341.12 | Potential anticancer activity |
| 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 2438240-68-5 | C13H10BrFN2O3 | 341.13 | R&D use |
Research Findings and Future Directions
Research on this compound and its analogues is ongoing, with a focus on their potential therapeutic applications. The ability to modulate protein degradation pathways makes these compounds interesting candidates for further study in diseases where such pathways are dysregulated.
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